Inferred sEH Inhibitory Potency from 1,3-Disubstituted Urea Pharmacophore Class
While no direct Ki or IC50 data is available for the target compound, it is architecturally a 1,3-disubstituted urea with an ether-functionalized central pharmacophore, a class known for potent sEH inhibition [1]. In optimized analogs within this class, subtle modifications to the linker and ether moiety were linked to changes in target residence time and in vivo efficacy, providing a baseline for expected, but not guaranteed, biological activity for new candidates [1]. Direct comparative data against a specific, structurally defined analog is absent.
| Evidence Dimension | sEH Inhibition (Hypothesized) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be active based on pharmacophore. |
| Comparator Or Baseline | General class of 1,3-disubstituted urea-ether sEH inhibitors (Ki values often in low nM range). |
| Quantified Difference | None available. The presence of a bulky, polar hydroxy(phenyl)methyl thiophene substituent may increase or decrease potency compared to simpler ethers. |
| Conditions | Hypothetical; based on precedents in recombinant human sEH fluorescence-based assays. |
Why This Matters
This places the compound within a therapeutically validated target class, warranting its procurement for focused SAR exploration, but it cannot be selected over a known analog based on potency alone.
- [1] Lee, K. S. S., Liu, J. Y., Wagner, K. M., Pakhomova, S., Dong, H., Morisseau, C., ... & Hammock, B. D. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of Medicinal Chemistry, 57(16), 7016-7030. View Source
